![molecular formula C9H9N3OS B1457879 7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde CAS No. 1273326-17-2](/img/structure/B1457879.png)

7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde

説明

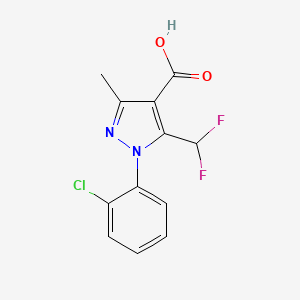

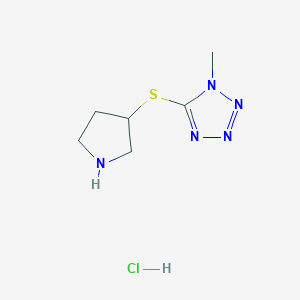

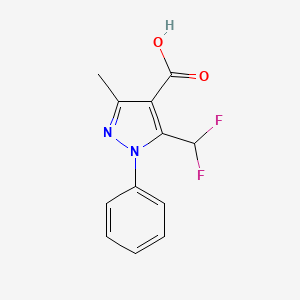

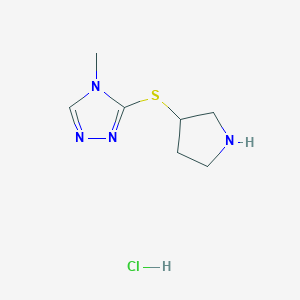

“7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde” is a chemical compound with the empirical formula C9H9N3OS . It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCN(C1=CC=C(C2=NSN=C12)C=O)C . The molecular weight is 207.25 . Chemical Reactions Analysis

Compounds based on the BTZ group have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用

Photovoltaic Devices

The electron donor-acceptor (D-A) properties of benzo[c][1,2,5]thiadiazole derivatives make them suitable for use in photovoltaic devices . These compounds can be incorporated into the active layers of organic solar cells to improve charge separation and transport, which are critical for the efficiency of these devices.

Fluorescent Sensors

Due to their fluorescent properties, these molecules are used as fluorescent sensors . They can be designed to respond to specific stimuli, such as changes in pH, the presence of metal ions, or other analytes, making them useful in environmental monitoring and medical diagnostics.

Organophotocatalysis

Benzo[c][1,2,5]thiadiazole-based compounds have potential as visible-light organophotocatalysts . They can be used to catalyze a variety of chemical reactions under mild conditions, which is beneficial for sustainable chemistry practices.

Organic Light Emitting Diodes (OLEDs)

These compounds are investigated for their use in OLEDs . Their ability to emit light upon electrical excitation makes them candidates for the emissive layer in OLEDs, which are used in display and lighting technologies.

Removal of Organic Pollutants

The structure of benzo[c][1,2,5]thiadiazole derivatives allows them to be used in materials that can remove organic pollutants from water . They can be part of covalent organic frameworks that capture and degrade harmful substances, contributing to water purification efforts.

Photosensitizers

These molecules can act as photosensitizers , which are compounds that produce reactive oxygen species when exposed to light. They have applications in photodynamic therapy for treating cancer and in photooxidation reactions for synthesizing complex organic molecules.

作用機序

Target of Action

Similar compounds have been found to interact with various cellular components, influencing their function and leading to changes at the molecular level .

Mode of Action

It is suggested that the compound may undergo an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localised on the btz group .

Biochemical Pathways

It is known that similar compounds can influence various biochemical pathways, leading to changes in cellular function .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability .

Result of Action

Similar compounds have been found to produce reactive oxygen species upon irradiation conditions .

Safety and Hazards

特性

IUPAC Name |

4-(dimethylamino)-2,1,3-benzothiadiazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-12(2)7-4-3-6(5-13)8-9(7)11-14-10-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEPOZLIDUBGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=NSN=C12)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457800.png)

![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)

![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)

![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)